kup protein - 137951-89-4

kup protein

Catalog Number: EVT-1518729
CAS Number: 137951-89-4
Molecular Formula: C35H37N5O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kup protein, also known as potassium uptake protein, is a significant component in the transport of potassium ions across cellular membranes. This protein is crucial for various physiological processes including osmoregulation, enzyme activation, and protein synthesis. The Kup protein family is primarily studied within the context of plant biology, where it plays a vital role in nutrient uptake and environmental adaptation.

Source

Kup proteins are found in various organisms, including bacteria and plants. In plants, they are part of the HAK/KUP/KT family of potassium transporters, which are essential for maintaining potassium homeostasis in cells. These proteins facilitate the uptake of potassium ions from the soil, which is critical for plant growth and development .

Classification

Kup proteins are classified under the larger category of ion transporters. They specifically belong to the potassium transporter family and are characterized by their ability to transport K+ ions across cell membranes. The classification can be further divided into several subfamilies based on phylogenetic analyses, which reveal their evolutionary relationships and functional similarities .

Synthesis Analysis

Methods

The synthesis of Kup proteins involves transcription and translation processes similar to other proteins. The genes encoding these proteins undergo transcription to produce messenger RNA (mRNA), which is then translated into protein at ribosomes. Specific methods for studying the synthesis include:

  • Gene Cloning: Isolating the Kup gene from plant DNA for further analysis.
  • Expression Systems: Utilizing systems like Escherichia coli to express and purify Kup proteins for functional studies.
  • Analytical Techniques: Employing techniques such as Western blotting and mass spectrometry to confirm protein expression and analyze post-translational modifications.

Technical Details

The expression of Kup proteins can be induced using various promoters in bacterial systems. For example, using a strong promoter like T7 allows for high levels of protein production. Purification often involves affinity chromatography, where tags added during cloning facilitate the isolation of the target protein from other cellular components .

Molecular Structure Analysis

Structure

The structure of Kup proteins typically features multiple transmembrane domains that facilitate ion transport. Structural studies using techniques such as cryo-electron microscopy have revealed that these proteins often form dimers or oligomers, which are essential for their function in transporting potassium ions across membranes.

Data

Recent studies have provided detailed structural insights into Kup proteins. For instance, the crystal structure of a related potassium transporter has shown a central cavity that selectively binds K+ ions, with specific amino acid residues crucial for ion coordination .

Chemical Reactions Analysis

Reactions

Kup proteins primarily participate in facilitated diffusion reactions where potassium ions move down their concentration gradient. The binding of K+ ions to specific sites on the transporter induces conformational changes that allow the ions to pass through the membrane.

Technical Details

The kinetics of potassium uptake can be described by Michaelis-Menten kinetics, where parameters such as maximum velocity (VmaxV_{max}) and Michaelis constant (KmK_m) are determined through experimental assays measuring ion uptake rates under varying concentrations of K+ ions .

Mechanism of Action

Process

The mechanism by which Kup proteins operate involves several key steps:

  1. Binding: Potassium ions bind to specific sites on the transporter.
  2. Conformational Change: The binding triggers a conformational change in the protein structure.
  3. Release: The K+ ions are released into the cytoplasm as the transporter returns to its original conformation.

Data

Studies indicate that the binding affinity and transport efficiency can be influenced by factors such as pH and membrane potential, which affect both substrate availability and transporter activity .

Physical and Chemical Properties Analysis

Physical Properties

Kup proteins are typically integral membrane proteins with hydrophobic regions that span lipid bilayers. Their stability can be influenced by temperature and ionic conditions.

Chemical Properties

Chemically, Kup proteins exhibit specific interactions with potassium ions, characterized by high selectivity due to their structural conformation. They do not interact significantly with other cations like sodium or calcium under physiological conditions.

Applications

Scientific Uses

Kup proteins have several important applications in scientific research:

  • Agricultural Biotechnology: Understanding Kup function can lead to improved crop varieties with enhanced nutrient uptake capabilities.
  • Physiological Studies: They serve as models for studying ion transport mechanisms in cells.
  • Environmental Adaptation Research: Investigating how plants adapt their potassium uptake strategies in response to varying environmental conditions can inform agricultural practices aimed at improving crop resilience.
Introduction to Kup Protein

Definition and Biological Significance in Ion Homeostasis

Kup proteins constitute a phylogenetically conserved group of potassium transporters belonging to the KUP/HAK/KT family (TC# 2.A.72). These integral membrane proteins facilitate potassium ion (K⁺) translocation across cellular membranes in diverse organisms, from bacteria to higher plants. Their biological significance stems from potassium's role as the most abundant cation in living cells, where it maintains electrical charge balance, regulates enzyme activity, stabilizes protein synthesis, and governs osmotic pressure [3] [6]. In bacteria like Escherichia coli, Kup (TrkD) functions as a secondary transporter that couples K⁺ uptake to proton movement, enabling K⁺ accumulation even under low external concentrations [8]. In plants such as Arabidopsis thaliana, Kup homologs (e.g., AtHAK5) mediate high-affinity K⁺ uptake (KM ≈ 1–50 μM) in roots during potassium deficiency, serving as the primary acquisition system when soil K⁺ drops below 0.2 mM [3] [9]. This dual-affinity capability allows plants to sustain growth across fluctuating environmental conditions.

Table 1: Biological Functions of Kup Proteins Across Organisms

OrganismProteinFunctionAffinity
E. coliKup (TrkD)K⁺:H⁺ symport; osmotic regulationLow affinity
ArabidopsisAtHAK5Root K⁺ acquisition under deficiency; salt toleranceHigh affinity
Oryza sativaOsHAK1/OsHAK5K⁺ uptake and translocation; xylem loadingDual affinity
NeurosporaHAK1K⁺ accumulation (10⁶-fold gradient); proton couplingHigh affinity

Historical Overview of Discovery and Research Milestones

The study of Kup proteins parallels key advancements in protein chemistry and membrane transport biology:

  • 1883: Olof Hammarsten discovers casein phosphorylation, hinting at post-translational modifications critical for transporter regulation [7].
  • 1925: Theodor Svedberg develops analytical ultracentrifugation, enabling molecular weight determination of proteins like hemoglobin (65 kDa), later applied to membrane transporters [1].
  • 1926: James B. Sumner crystallizes urease, establishing enzymes as proteins and paving the way for structural studies of transporters [1].
  • 1958: Kendrew's myoglobin structure (first folded protein) provides a template for understanding transporter conformation [1].
  • 1997–1998: Cloning of plant Kup homologs (AtKUP1 and HvHAK1) reveals their role in high-affinity K⁺ transport and osmotic responses [3] [8].
  • 2012: Identification of Fam20C kinase illuminates regulatory mechanisms for secretory pathway transporters [7].
  • 2014: Phylogenetic expansion of the APC superfamily formally classifies Kup transporters and establishes homology with diverse carriers [5] [10].

Table 2: Key Historical Milestones in Kup Protein Research

YearMilestoneSignificance
1925Ultracentrifugation developed (Svedberg)Enabled molecular weight determination of transporters
1926First enzyme crystallization (Sumner)Confirmed protein nature of functional macromolecules
1997AtKUP1 cloned in ArabidopsisIdentified plant high-affinity K⁺ transporters
2014APC superfamily expansion (Saier et al.)Classified Kup within a unified transporter framework

Classification Within the APC Superfamily of Transporters

Kup proteins are evolutionarily embedded in the Amino acid-Polyamine-organoCation (APC) superfamily, the second largest group of secondary carriers after the Major Facilitator Superfamily (MFS) [5] [10]. Within this superfamily, Kup/KUP/HAK/KT constitutes Family 2.A.72, sharing a conserved LeuT-like structural fold characterized by two inverted repeats of 5 transmembrane segments (TMSs) [10]. The archetypal Kup topology comprises 12 TMSs arranged in a 5+5+2 configuration, where the N-terminal 10 TMSs form the core APC fold, and the C-terminal 2 TMSs create a cytoplasmic domain critical for regulation [8] [10]. This architecture generates a hydrophilic translocation pathway formed by TMSs II, III, IV, VI, VII, X, XI, and XII, as evidenced in E. coli Kup [8].

Distinctive sequence motifs further affirm Kup's APC membership:

  • Glycine-rich regions in active-site TMSs (e.g., GX2GX3G in TMS 1) that facilitate helix flexibility during the "rocking bundle" transport cycle [5] [10].
  • Pseudosymmetrical repeats indicative of gene duplication and fusion events, aligning with APC superfamily evolution [10].
  • Phylogenetic clustering with established APC families like BenE (benzoate:H⁺ symporters) and NRAMP (metal transporters), despite substrate divergence [10].

Table 3: Classification of Kup Within the APC Superfamily

SuperfamilyFamilyTC IdentifierTopologyKey Features
APCKUP2.A.7212 TMS (5+5+2)K⁺:H⁺ symport; Gly-rich motifs
APCAE (Anion Ex)2.A.3114 TMS (7+7)Cl⁻/HCO₃⁻ exchange
APCNRAMP2.A.5512 TMS (5+5+2)Fe²⁺/Mn²⁺:H⁺ symport
APCCstA2.A.11413–18 TMSPeptide transport during starvation

This classification underscores Kup's mechanistic divergence from voltage-gated K⁺ channels (e.g., Shaker-type) and P-type ATPases (e.g., Kdp), as it relies on chemiosmotic gradients rather than ATP hydrolysis or gated diffusion [6] [8]. The integration of Kup into the APC framework provides a unified model for understanding how conserved structural motifs enable cation selectivity across phylogenetically diverse transporters [5] [10].

Properties

CAS Number

137951-89-4

Product Name

kup protein

Molecular Formula

C35H37N5O8

Synonyms

kup protein

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